

commercial availability and suppliers of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-(3,4-

Compound Name: *Dichlorophenylmethoxy)phenylboronic acid*

Cat. No.: B577689

[Get Quote](#)

In-Depth Technical Guide: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**, a specialized chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug discovery. This document details its commercial availability, supplier information, and fundamental chemical properties. While specific experimental protocols and direct involvement in signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide furnishes general methodologies for the synthesis and application of related phenylboronic acids, providing a foundational framework for its potential use.

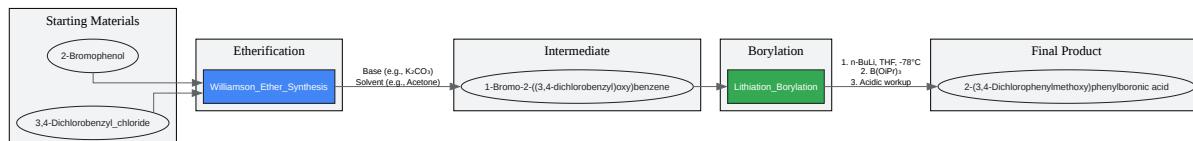
Commercial Availability and Supplier Information

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, identified by the CAS Number 1256355-84-6, is a commercially available compound.^[1] Several chemical suppliers list this product in their catalogs, indicating its accessibility for research and development purposes. While pricing and real-time stock levels often require direct inquiry or user registration on supplier websites, the following table summarizes the available information from prominent suppliers.

Supplier	Catalog Number	Purity/Specification	Storage Conditions
BLDpharm	BD01331899	Not specified	Sealed in dry, 2-8°C
Combi-Blocks	FA-4045	Not specified	Not specified
Shaanxi Dideu Medichem Co. Ltd.	Not specified	Not specified	Not specified

Note: Quantitative data such as purity, price, and current stock levels are subject to change and typically require direct contact with the suppliers.

Chemical Properties


A summary of the key chemical properties of **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** is provided in the table below.

Property	Value
CAS Number	1256355-84-6
Molecular Formula	C ₁₃ H ₁₁ BCl ₂ O ₃
Molecular Weight	296.94 g/mol [2]
Synonyms	(2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
SMILES Code	OB(O)c1ccccc1OCc1ccc(Cl)c(Cl)c1
Storage	Sealed in dry, 2-8°C [2]

Potential Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** is not readily available in peer-reviewed journals, the general synthesis of substituted phenylboronic acids is well-established. A common method involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

A plausible synthetic route for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** is outlined below.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**.

General Experimental Protocol for Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.^{[3][4][5]} This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that could potentially utilize **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**.

Materials:

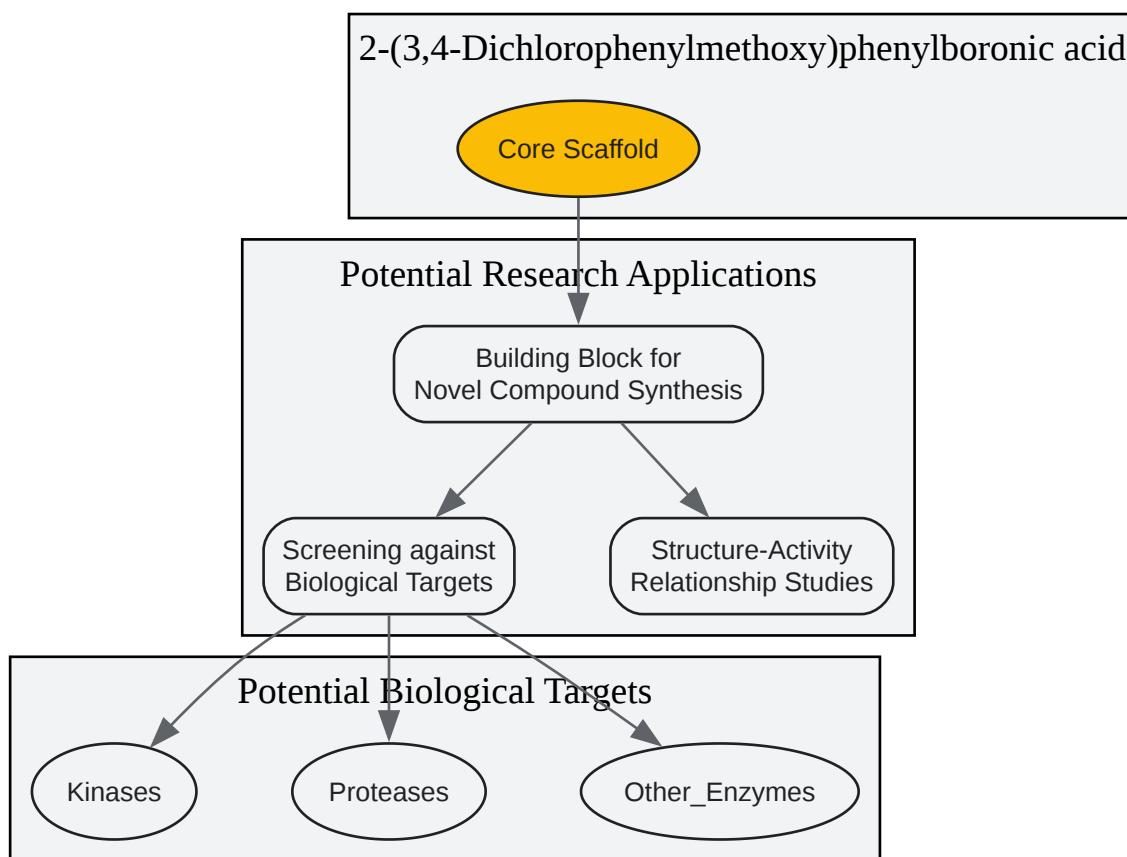
- Aryl halide (e.g., aryl bromide or iodide)
- **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

- Ligand (if required by the catalyst, e.g., SPhos, XPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water (for aqueous base solutions)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
- Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).
- Add the anhydrous solvent. If using an aqueous base, add the organic solvent followed by the degassed aqueous base solution.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a feature that has been exploited in the development of sensors and drug delivery systems.^[6] Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs.

While no specific biological activity or signaling pathway modulation has been reported for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**, its structural features suggest potential areas of investigation. The dichlorophenyl group is a common substituent in pharmacologically active molecules, often influencing lipophilicity and metabolic stability. The phenylboronic acid core provides a versatile scaffold for further chemical modification and for engaging in interactions with biological targets.

Researchers could explore the utility of this compound as a building block in the synthesis of novel compounds for screening against various biological targets, such as kinases or proteases, where the boronic acid can act as a warhead.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the potential research applications of the title compound.

Conclusion

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a commercially available chemical intermediate with potential applications in organic synthesis and drug discovery. While specific experimental data and biological activity for this exact compound are not yet widely published, its structural similarity to other valuable phenylboronic acids suggests its utility as a building block in the creation of complex molecules. The generalized synthetic and reaction protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this compound in their work. Further investigation is warranted to fully elucidate its chemical reactivity and biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1256355-84-6|(2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability and suppliers of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577689#commercial-availability-and-suppliers-of-2-3-4-dichlorophenylmethoxy-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com